TG 41

Description

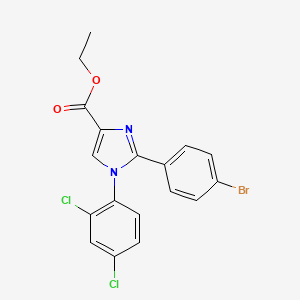

Properties

CAS No. |

850339-33-2 |

|---|---|

Molecular Formula |

C18H13BrCl2N2O2 |

Molecular Weight |

440.1 g/mol |

IUPAC Name |

ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)imidazole-4-carboxylate |

InChI |

InChI=1S/C18H13BrCl2N2O2/c1-2-25-18(24)15-10-23(16-8-7-13(20)9-14(16)21)17(22-15)11-3-5-12(19)6-4-11/h3-10H,2H2,1H3 |

InChI Key |

ZXNGHKGWIDGULE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CN(C(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl |

Canonical SMILES |

CCOC(=O)C1=CN(C(=N1)C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TG41; TG-41; TG 41; |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of TG-41 (Elraglusib/9-ING-41): A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TG-41, also known as Elraglusib or 9-ING-41, is a first-in-class, intravenously administered, potent, and selective small-molecule inhibitor of glycogen synthase kinase-3β (GSK-3β).[1][2] GSK-3β is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, cell cycle progression, and apoptosis.[1][3] Its overexpression is linked to the development and progression of various human cancers, where it promotes tumor growth and contributes to resistance against conventional cancer therapies.[1] Preclinical and clinical studies have demonstrated the broad-spectrum antitumor activity of 9-ING-41, both as a monotherapy and in combination with standard-of-care chemotherapies, in a variety of refractory solid tumors and hematologic malignancies.

This technical guide provides a comprehensive overview of the core mechanism of action of 9-ING-41, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Multimodal Mechanism of Action

9-ING-41 exerts its antitumor effects through a multi-pronged approach, primarily centered on the inhibition of GSK-3β. This leads to the downregulation of key oncogenic pathways, the induction of apoptosis, cell cycle arrest, and modulation of the tumor microenvironment. More recent findings also suggest a GSK-3β-independent mechanism involving direct interaction with microtubules.

Downregulation of Pro-Survival Pathways

A primary mode of action for 9-ING-41 is the downregulation of the NF-κB pathway. Constitutively active NF-κB is a hallmark of many cancers, promoting the expression of anti-apoptotic proteins and cell cycle regulators. By inhibiting GSK-3β, 9-ING-41 reduces the expression of NF-κB target genes such as Cyclin D1, Bcl-2, XIAP (X-linked inhibitor of apoptosis protein), and Bcl-XL, leading to the induction of apoptosis. In some cancer cell lines, 9-ING-41 has also been shown to down-regulate c-MYC signaling.

Figure 1: 9-ING-41 inhibits the pro-survival NF-κB pathway.

Induction of Apoptosis and Cell Cycle Arrest

9-ING-41 induces apoptosis in cancer cells through the cleavage of PARP, a marker of apoptosis. This is a consequence of the downregulation of anti-apoptotic proteins like Bcl-2 and XIAP. Furthermore, 9-ING-41 causes cell cycle arrest at various phases, including G0/G1, G1/S, and G2/M. This is achieved by reducing the expression of key cell cycle proteins such as Cyclin B1 and CDK1.

Figure 2: 9-ING-41 induces cell cycle arrest and apoptosis.

Overcoming Chemoresistance

Aberrant GSK-3β activity is a known driver of resistance to chemotherapy and radiation. 9-ING-41 has been shown to suppress pathways involved in the DNA damage response (DDR), thereby potentially restoring the sensitivity of resistant tumors to cytotoxic agents. This provides a strong rationale for its use in combination with standard chemotherapy regimens. Preclinical studies have demonstrated that 9-ING-41 enhances the antitumor activity of agents like CCNU (lomustine) and CPT-11 (irinotecan).

Immunomodulation

9-ING-41 has demonstrated significant immunomodulatory effects that contribute to its antitumor activity. It enhances the anti-tumor immune response by activating CD8+ T cells and NK cells. Treatment with 9-ING-41 leads to increased secretion of IFN-γ, granzyme B, and TRAIL (TNF-related apoptosis-inducing ligand) by CD8+ T cells. Furthermore, it downregulates the expression of immune checkpoint molecules such as PD-1, TIGIT, and LAG-3, and reduces the production of immunosuppressive molecules like VEGF and GDF-15 by cancer cells.

Direct Microtubule Destabilization (GSK-3β Independent)

Recent evidence suggests that 9-ING-41 can also act as a direct microtubule destabilizer, a mechanism that may be independent of its GSK-3β inhibitory activity. This action perturbs chromosomal alignment, leading to a mitotic arrest. At clinically relevant doses, these mitotically arrested cells eventually undergo mitotic slippage, resulting in significant chromosome missegregation, DNA damage, and subsequent apoptosis.

Quantitative Data

The following tables summarize key quantitative data for 9-ING-41 from preclinical and clinical studies.

Table 1: In Vitro Activity of 9-ING-41

| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference |

| Various | B-cell Lymphoma | IC50 | 0.05 - 1.0 | |

| SK-N-DZ, SK-N-BE(2) | Neuroblastoma | GI50 | 0.05 - 0.1 | |

| BXPC3 | Pancreatic Cancer | IC50 | ~5.0 | |

| T24, HT1376, RT4 | Bladder Cancer | GI50 | 0.4 - 0.5 | |

| - | GSK-3β | IC50 | 0.71 |

Table 2: Clinical Trial Data for 9-ING-41 in Combination with Gemcitabine/Nab-Paclitaxel in Advanced Pancreatic Ductal Adenocarcinoma (PDAC)

| Endpoint | Value | Clinical Trial |

| Disease Control Rate (DCR) | 62% | NCT03678883 |

| Overall Response Rate (ORR) | 43% | NCT03678883 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below.

Cell Viability and Growth Inhibition Assays

-

Objective: To determine the effect of 9-ING-41 on the viability and proliferation of cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of 9-ING-41 or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 48-96 hours), cell viability is assessed using standard assays such as MTT or CellTiter-Glo.

-

The optical density or luminescence is measured, and the results are used to calculate the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50).

-

Figure 3: Workflow for cell viability and growth inhibition assays.

Western Blot Analysis

-

Objective: To analyze the effect of 9-ING-41 on the expression and phosphorylation of proteins in relevant signaling pathways.

-

Methodology:

-

Cancer cells are treated with 9-ING-41 for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., GSK-3β, p-GS, XIAP, PARP, Cyclin B1).

-

After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the antitumor activity of 9-ING-41 alone or in combination with chemotherapy in a living organism.

-

Methodology:

-

Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, 9-ING-41 monotherapy, chemotherapy, combination therapy).

-

Treatments are administered according to a defined schedule.

-

Tumor volume is measured regularly, and animal survival is monitored.

-

At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry, western blot).

-

Conclusion

9-ING-41 (Elraglusib) is a selective GSK-3β inhibitor with a multifaceted mechanism of action that includes direct antitumor effects, chemosensitization, and immunomodulation. Its ability to target key oncogenic pathways, induce apoptosis and cell cycle arrest, and enhance the anti-tumor immune response makes it a promising therapeutic agent for a range of malignancies. Ongoing clinical trials are further elucidating its safety and efficacy in various cancer types. The recent discovery of its role as a microtubule destabilizer adds another layer to its complex mechanism and may have implications for its broad pan-cancer activity.

References

Unraveling "TG 41": A Multifaceted Designator in Scientific Research

The term "TG 41" does not correspond to a single, publicly documented chemical entity within the realm of pharmaceutical research and development. An extensive review of scientific literature reveals that "this compound" is an ambiguous designator, potentially referring to several distinct areas of research. This guide synthesizes the available information on the most prominent interpretations of this term, providing researchers, scientists, and drug development professionals with a foundational understanding of each.

The primary candidates for the user's topic of interest, based on search results, include:

-

MCM-41: A mesoporous silica material.

-

GPR41: A G-protein coupled receptor.

-

GAS41: A protein implicated in glioma.

-

9-ING-41: A small molecule inhibitor of GSK-3β.

-

Triglycerides (TG): In the context of lipid metabolism.

Without further clarification, it is impossible to provide a specific, in-depth technical guide on the synthesis and characterization of "this compound." Below is a summary of the information available for each of the potential interpretations.

MCM-41: A Versatile Mesoporous Material

Mobil Composition of Matter No. 41 (MCM-41) is a well-characterized mesoporous silica material with a hierarchical structure of uniform, hexagonal pores. Its high surface area, thermal stability, and tunable pore size make it a valuable tool in various applications, including catalysis and drug delivery.

Synthesis and Characterization of MCM-41

Synthesis: The synthesis of MCM-41 is typically achieved through a sol-gel method at room temperature.[1] A common procedure involves the use of a silica source, such as tetraethylorthosilicate (TEOS), and a cationic surfactant, like cetyltrimethylammonium bromide (CTAB), under basic conditions.[2] The molar gel composition for a standard synthesis is often 1 SiO2 : 0.5 CTABr : 0.25 Na2O: 80H2O.[1] The process involves the preparation of a precursor solution to which the surfactant template solution is added, leading to the formation of the mesoporous structure.[1] Variations in the synthesis, such as the incorporation of other metals like aluminum (Al-MCM-41) or titanium (Ti-MCM-41), can be achieved to modify the material's properties for specific catalytic applications.[1]

Characterization: A suite of analytical techniques is employed to characterize the structural and chemical properties of MCM-41. These include:

-

X-ray Diffraction (XRD): To confirm the hexagonal pore structure.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology and pore arrangement.

-

Nitrogen Adsorption-Desorption Analysis (BET and BJH methods): To determine the surface area, pore volume, and pore size distribution.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): To identify functional groups on the material's surface.

-

Thermogravimetric Analysis (TGA): To assess thermal stability.

-

Magic-Angle Spinning Nuclear Magnetic Resonance (MAS NMR): To study the coordination environment of incorporated heteroatoms like aluminum or gallium.

Experimental Workflow for MCM-41 Synthesis

Caption: General workflow for the synthesis of MCM-41.

GPR41: A Receptor for Short-Chain Fatty Acids

G protein-coupled receptor 41 (GPR41) is a receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are produced by the gut microbiota during the fermentation of dietary fiber. GPR41 is expressed in various tissues, including adipocytes, colon epithelial cells, and peripheral blood mononuclear cells.

Signaling Pathway of GPR41

GPR41 primarily couples to the Gi/G0 protein pathway. Activation of GPR41 by SCFAs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In sympathetic neurons, GPR41 activation has been shown to involve Gβγ-PLCβ-MAPK signaling. The receptor plays a role in regulating host energy balance and has been implicated in chronic inflammatory diseases.

Caption: Simplified GPR41 signaling pathway.

GAS41: A Chromatin-Associated Protein in Glioma

Glioma Amplified Sequence 41 (GAS41) is a protein that is frequently amplified in various tumors, including gliomas. It belongs to the YEATS domain family of proteins and is associated with chromatin.

Role in Cancer Signaling

Upregulation of GAS41 has been linked to poor clinical prognosis in glioma patients. Mechanistically, GAS41 promotes the expression of the membrane protein ITGA4, which in turn activates the downstream PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metastasis. Consequently, targeting GAS41 with small molecule inhibitors has shown anti-proliferative activity in glioma cells, suggesting it as a potential therapeutic target.

Caption: GAS41-mediated signaling in glioma.

9-ING-41: A Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor

9-ING-41 is a small molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), a kinase that has been identified as important for the survival and proliferation of certain cancer cells.

Therapeutic Potential in Colorectal Cancer

In studies on colorectal cancer (CRC) cells, 9-ING-41 has been shown to inhibit cell growth. Its mechanism of action appears to be distinct from that of standard chemotherapy agents like 5-FU and oxaliplatin. The combination of 9-ING-41 with these standard-of-care drugs has demonstrated enhanced growth inhibition in some CRC cell lines. Transcriptomic analysis of cells treated with 9-ING-41 has revealed effects on the cell cycle and DNA repair pathways.

Triglycerides (TG) in Cellular Signaling

Triglycerides (TG) are a major component of lipid metabolism and serve as a primary source of energy. While often considered relatively inert, elevated levels of intracellular TGs are associated with insulin resistance. The synthesis and breakdown of TGs are tightly regulated by enzymatic and hormonal signals, with insulin playing a key role through the PI3K-Akt pathway.

The term "this compound" is ambiguous and could refer to several distinct scientific topics. To provide a comprehensive and accurate technical guide, clarification from the user is necessary to identify the specific subject of interest. The information provided above summarizes the key aspects of the most likely interpretations based on available scientific literature.

References

In Vitro Studies of Thyroglobulin (Tg): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroglobulin (Tg) is a large, globular glycoprotein homodimer (approximately 660 kDa) that serves as the essential precursor for the synthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4). Synthesized in the endoplasmic reticulum of thyroid follicular cells (thyrocytes), Tg is secreted into the follicular lumen where it undergoes iodination and subsequent coupling of iodotyrosine residues to form thyroid hormones. Beyond its role as a passive scaffold for hormonogenesis, emerging in vitro evidence reveals that Tg also functions as an active signaling molecule, participating in the autoregulation of thyroid function. This technical guide provides an in-depth overview of the in vitro studies of Thyroglobulin, focusing on its signaling pathways, experimental protocols, and key quantitative data.

Quantitative Data from In Vitro Thyroglobulin Studies

The following tables summarize key quantitative parameters derived from various in vitro experimental systems used to study Thyroglobulin.

Table 1: Thyroglobulin Concentrations in In Vitro and In Vivo Contexts

| Parameter | Concentration/Value | Context | Reference |

| In Vitro Experimental Concentration | 0.1–10 mg/mL | Physiologically relevant concentrations used in FRTL-5 cell studies to mimic follicular colloid. | [1] |

| In Vivo Follicular Colloid Concentration | <1 to >600 mg/mL | Wide range observed in individual rat thyroid follicles. | [1] |

| Average Rat Thyroid Colloid Concentration | 110-250 mg/mL | Average concentrations reported in rat thyroids. | [1] |

Table 2: Parameters of In Vitro Iodination of Thyroglobulin

| Parameter | Value | Description | Reference |

| Normal In Vivo Iodination | ~19 atoms/molecule | Iodine content in normally iodinated human Tg. | [2] |

| In Vitro Iodination Level | Up to 150 atoms/molecule | Achievable level of iodination in vitro for experimental purposes. | [2] |

| Potassium Iodide Concentration | 1.5 mM | Concentration of KI used in the in vitro iodination reaction mixture. |

Table 3: Performance Characteristics of Thyroglobulin ELISA

| Parameter | Value | Description | Reference |

| Lower Detection Limit | 1.0 ng/mL | Sensitivity of a quantitative ELISA for human Tg. | |

| Expected Recovery Rate | 80–120% | Acceptable range for recovery tests to rule out interference from autoantibodies. | |

| Recovery Control Concentration | 50 ng/mL | Defined concentration of exogenous Tg added to patient samples for recovery experiments. |

Table 4: Cellular Parameters in In Vitro Assays

| Parameter | Value | Cell Type/Assay | Reference |

| Seeding Density | 1 x 10⁶ cells/cm² | Porcine thyroid cells for primary culture. | |

| Cell Combination for PFC Assay | 2 x 10⁵ non-T cells + 2 x 10⁵ T cells | Combination of lymphocyte populations to detect anti-Tg antibody-forming cells. |

Signaling Pathways of Thyroglobulin

In vitro studies have elucidated that Tg is not merely a passive prohormone but an active signaling molecule that contributes to the autoregulation of thyroid function, often in concert with or in opposition to Thyroid-Stimulating Hormone (TSH).

Regulation of Thyroid Hormone Synthesis Genes

Extracellular Tg in the follicular lumen can suppress the expression of key genes involved in thyroid hormone synthesis. This creates a negative feedback loop. For instance, high concentrations of luminal Tg have been shown to downregulate the transcription of the Sodium-Iodide Symporter (NIS or Slc5a5) gene, thereby reducing iodide uptake into the thyrocyte. This effect is mediated at the promoter, mRNA, and protein levels and can occur in both the presence and absence of TSH.

Caption: Thyroglobulin-mediated suppression of NIS gene expression.

Proliferation and Growth Signaling

Tg can independently promote thyroid cell proliferation through signaling pathways distinct from those activated by TSH. One identified pathway involves the activation of the c-Raf/MEK/ERK cascade. Interestingly, while Tg alone can be mitogenic, in combination with TSH or other cAMP elevators, it can paradoxically decrease cell growth, highlighting a complex interplay and crosstalk between these signaling systems. Tg also appears to share the PI3K/Akt pathway with insulin and TSH to influence cell proliferation.

Caption: Tg activation of the c-Raf/MEK/ERK proliferation pathway.

Endocytosis and Hormone Release

The endocytosis of luminal Tg is a critical step for its lysosomal degradation and the subsequent release of thyroid hormones. This process is regulated by TSH and involves multiple mechanisms, including receptor-mediated endocytosis. The receptor LRP2/megalin, which is localized on the apical surface of thyrocytes and on primary cilia, has been identified as a key Tg receptor mediating its uptake. TSH stimulation increases ciliogenesis and the expression of LRP2/megalin, suggesting that primary cilia are important hubs for integrating TSH signals to regulate Tg endocytosis.

Caption: TSH-regulated workflow for Thyroglobulin endocytosis.

Experimental Protocols for In Vitro Studies

Detailed methodologies are crucial for the reproducible in vitro investigation of Thyroglobulin. Below are protocols for key experiments cited in the literature.

Protocol 1: In Vitro Iodination of Thyroglobulin

This protocol is used to artificially iodinate Tg to study the effects of iodine content on its structure, function, and immunogenicity.

Materials:

-

Purified human Thyroglobulin (Tg)

-

Lactoperoxidase-Sepharose beads

-

Potassium iodide (KI), 1.5 mM solution

-

Phosphate buffer (100 mM, pH 7.0)

-

Dialysis tubing

Procedure:

-

Wash Lactoperoxidase-Sepharose beads with phosphate buffer.

-

Incubate the beads in 1.5 ml of 1.5 mM potassium iodide for 5 minutes at room temperature with continuous shaking.

-

Add 3 mg of purified Tg to the bead suspension.

-

Incubate the mixture at room temperature for 30 minutes with continuous shaking to allow the iodination reaction to proceed.

-

Centrifuge the mixture to pellet the beads and collect the supernatant containing the iodinated Tg (I⁺-Tg).

-

Dialyze the supernatant against four changes of 500 ml of 100 mM phosphate buffer (pH 7.0), with each change lasting 8 hours at 4°C, to remove free iodine.

-

As a control, perform the same procedure but omit the potassium iodide from the reaction mixture.

-

Determine the final iodine content of the I⁺-Tg sample using a suitable analytical method.

Protocol 2: Quantitative Measurement of Tg by ELISA with Recovery Test

This protocol describes the quantification of Tg in biological samples (e.g., serum, cell culture supernatant) and includes a recovery test to check for interference from anti-Tg autoantibodies.

Materials:

-

Thyroglobulin ELISA kit (containing anti-Tg coated microplate, standards, controls, enzyme conjugate, substrate, and stop solution)

-

Patient serum or cell culture supernatant

-

Recovery control sample (e.g., 50 ng/ml human Tg)

-

Sample buffer

Procedure:

-

Standard Curve: Prepare a series of dilutions of the Tg calibrators according to the kit instructions to generate a standard curve.

-

Sample Preparation:

-

For direct measurement, dilute patient samples as required with the provided sample buffer.

-

For the recovery test, spike a separate aliquot of each patient sample with a known concentration of exogenous Tg (e.g., the 50 ng/ml recovery control).

-

-

Assay:

-

Pipette the standards, controls, undiluted patient samples, and spiked patient samples into the appropriate wells of the anti-Tg coated microplate in duplicate.

-

Follow the kit's instructions for incubation times, washing steps, addition of enzyme conjugate, addition of substrate, and stopping the reaction.

-

-

Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.

-

Calculation:

-

Calculate the Tg concentration in the patient samples by interpolating their absorbance values from the standard curve.

-

Calculate the percentage recovery using the following formula: Recovery (%) = ( [Tg]spiked sample - [Tg]unspiked sample ) / [Tg]expected in spike * 100

-

A recovery between 80-120% is typically considered acceptable, indicating no significant interference.

-

Protocol 3: In Vitro T-cell and B-cell Co-culture for Autoantibody Production

This assay investigates the cellular interactions that lead to the production of autoantibodies against Tg.

Materials:

-

Tg-primed mice (immunized with mouse Tg)

-

Enriched B-cell and T-cell populations isolated from the spleens of primed mice

-

Tg-specific T-cell hybridomas (e.g., ADA2, CH9)

-

Mouse Thyroglobulin (MTg) for antigen challenge (e.g., 100 ng/ml)

-

Culture medium and supplements

-

Assay system for detecting anti-Tg antibodies (e.g., ELISA or plaque-forming cell assay)

Procedure:

-

Isolate splenocytes from MTg-primed mice.

-

Enrich B-cell and T-cell populations using standard cell separation techniques (e.g., magnetic-activated cell sorting or nylon wool columns).

-

Co-culture the enriched B cells with either Tg-specific T-cell lines or T-cell hybridomas in a 96-well plate.

-

Add MTg antigen to the cultures at a final concentration of 100 ng/ml to stimulate the cells.

-

Culture the cells for a defined period (e.g., 5-7 days).

-

At the end of the culture period, harvest the supernatant and measure the amount of anti-Tg autoantibody produced using a specific ELISA.

-

Alternatively, use a plaque-forming cell (PFC) assay to enumerate the number of individual B cells secreting anti-Tg antibodies.

References

In Vivo Efficacy of Thelephantin G (TG 41) in Animal Models: A Review of Currently Available Preclinical Data

Introduction

Thelephantin G, a naturally occurring p-terphenyl derivative, has been identified as a compound of interest in oncology research due to its potential anticancer activities. This technical guide aims to provide an in-depth overview of the in vivo efficacy of Thelephantin G (TG 41) in animal models, based on currently available scientific literature. It is important to note that while the user requested information on "this compound," this designation is not consistently used in literature. Based on an analysis of scientific publications, "TG" is most plausibly an abbreviation for Thelephantin G in the context of natural product cancer research. However, specific in vivo studies on Thelephantin G are limited. This document summarizes the available information on the broader class of Thelephantin and related p-terphenyl compounds to provide a comprehensive understanding of their therapeutic potential.

Mechanism of Action

The primary proposed mechanism of action for Thelephantin G and related p-terphenyl compounds is the inhibition of Sentrin-specific protease 1 (SENP1).[1] SENP1 is a key enzyme in the sumoylation pathway, a post-translational modification process that regulates the function of numerous proteins involved in cell cycle progression, DNA repair, and apoptosis.[1] By inhibiting SENP1, Thelephantin G can disrupt these crucial cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.

Another proposed mechanism of action for some p-terphenyl derivatives, such as Thelephantin O, is the chelation of metal ions, particularly iron (Fe²⁺).[2] Iron is an essential cofactor for many enzymes involved in cell proliferation, and its deprivation can lead to the arrest of the cell cycle at the G1 phase.

Signaling Pathway

The inhibition of SENP1 by Thelephantin G has downstream effects on multiple signaling pathways critical for cancer cell survival and proliferation. A simplified representation of this pathway is provided below.

Figure 1: Proposed signaling pathway of Thelephantin G (this compound) via SENP1 inhibition.

Preclinical In Vitro Efficacy

Several studies have demonstrated the in vitro anticancer activity of Thelephantin compounds. Thelephantin O, a closely related derivative, has been shown to decrease cell viability in human hepatocellular carcinoma (HepG2) and human colonic carcinoma (Caco2) cell lines.[3][4] Notably, these cytotoxic effects were selective for cancer cells, with no significant impact on noncancerous human hepatocytes. This cancer cell-specific activity is a desirable characteristic for a potential therapeutic agent.

In Vivo Efficacy in Animal Models

For context, a related p-terphenyl compound, terphenyllin, has demonstrated antitumor and anti-metastatic effects in xenograft models of gastric and pancreatic cancer. Additionally, other natural SENP1 inhibitors, such as Momordin Ic, have been shown to inhibit prostate cancer tumor growth in BALB/c mice. These findings suggest that Thelephantin G, with its similar structure and mechanism of action, may also possess in vivo anticancer activity, but this has yet to be reported in detail.

Due to the absence of specific in vivo data for Thelephantin G, a quantitative summary table and detailed experimental protocols as requested cannot be provided at this time.

Experimental Workflow for Future In Vivo Studies

Should in vivo studies of Thelephantin G be undertaken, a typical experimental workflow would likely follow the steps outlined below.

Figure 2: A generalized experimental workflow for assessing the in vivo efficacy of an anticancer compound.

Thelephantin G (this compound) and its related p-terphenyl compounds represent a promising class of natural products with potential for development as anticancer agents. Their proposed mechanisms of action, including SENP1 inhibition and iron chelation, target key pathways in cancer cell proliferation and survival. While in vitro studies have demonstrated selective cytotoxicity against cancer cells, there is a current gap in the scientific literature regarding the in vivo efficacy of Thelephantin G in animal models. Future preclinical studies are warranted to establish the therapeutic potential of Thelephantin G in a whole-animal context and to provide the necessary data to support its advancement towards clinical investigation. Researchers in drug development are encouraged to explore the in vivo properties of this compound to fully elucidate its anticancer profile.

References

- 1. Naturally Derived SENP1 Inhibitors with Anticancer Activity [mdpi.com]

- 2. p-terphenyl derivatives from the mushroom Thelephora aurantiotincta suppress the proliferation of human hepatocellular carcinoma cells via iron chelation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer activities of thelephantin O and vialinin A isolated from Thelephora aurantiotincta - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Elraglusib (TG 41)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elraglusib, also identified as 9-ING-41, is a first-in-class, intravenously administered small molecule inhibitor of glycogen synthase kinase-3 beta (GSK-3β).[1] Preclinical and clinical investigations have highlighted its potential as a broad-spectrum anti-tumor agent, both as a monotherapy and in combination with existing chemotherapy regimens.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and essential experimental methodologies related to elraglusib, based on currently available data.

Pharmacokinetics

The pharmacokinetic profile of elraglusib has been primarily characterized through Phase I and II clinical trials involving patients with advanced cancers.[2][4]

Data Summary

Administered intravenously, elraglusib's bioavailability is 100%. Pharmacokinetic studies have demonstrated that its plasma exposure, in terms of maximum concentration (Cmax) and area under the curve (AUC), is dose-proportional. The mean terminal half-life of elraglusib is between 12 and 20 hours, with no significant accumulation observed with twice-weekly dosing.

| Parameter | Value | Species | Study Type | Notes |

| Administration Route | Intravenous | Human | Clinical Trial | Ensures 100% bioavailability. |

| Terminal Half-Life (t½) | 12–20 hours | Human | Phase I | |

| Cmax & AUC | Dose-proportional | Human | Phase I | Observed with doses from 1 to 15 mg/kg. |

| Recommended Phase II Dose | 9.3 mg/kg (once weekly) | Human | Phase I/II | Reduced from 15 mg/kg twice weekly due to vascular access catheter blockages. |

| Metabolism | Predicted to be hepatic | - | - | Anticipated to involve the cytochrome P450 (CYP) enzyme system, though specific pathways are not yet detailed. |

| Excretion | Not fully characterized | - | - | The routes and extent of excretion are not yet detailed in published literature. |

Metabolism and Excretion

While detailed metabolic and excretion pathways for elraglusib have not been fully elucidated in the available literature, it is anticipated to undergo hepatic metabolism, likely via the cytochrome P450 (CYP) enzyme system, which is a common pathway for small molecule drugs. Further research is required to identify the specific CYP isoforms involved and to characterize the excretion routes of the parent drug and its metabolites.

Pharmacodynamics and Mechanism of Action

Elraglusib's anti-neoplastic effects are attributed to its potent and selective inhibition of GSK-3β, a key serine/threonine kinase. However, emerging evidence suggests additional mechanisms may contribute to its broad efficacy.

Primary Mechanism: GSK-3β Inhibition and Downstream Signaling

GSK-3β is often overexpressed in various cancers, where it plays a crucial role in promoting tumor cell proliferation, survival, and resistance to therapy. Elraglusib's inhibition of GSK-3β leads to the downregulation of the pro-survival NF-κB signaling pathway. This, in turn, reduces the expression of key NF-κB target genes such as Cyclin D1, Bcl-2, and XIAP, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. benchchem.com [benchchem.com]

- 2. actuatetherapeutics.com [actuatetherapeutics.com]

- 3. Phase I Study of Elraglusib (9-ING-41), a Glycogen Synthase Kinase-3β Inhibitor, as Monotherapy or Combined with Chemotherapy in Patients with Advanced Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase II study of elraglusib (9-ING-41), a GSK-3β inhibitor, in combination with gemcitabine plus nab-paclitaxel in previously untreated metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Validation of GPR41 as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core processes involved in the identification and validation of G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), as a therapeutic target. The ambiguous term "TG 41" has been interpreted as GPR41 based on its prevalence as a specific and druggable target in scientific literature. This document details the signaling pathways, experimental methodologies for identification and validation, and quantitative data for known ligands, serving as a vital resource for professionals in drug discovery and development.

Introduction to GPR41

GPR41 is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota from the fermentation of dietary fiber.[1][2][3] GPR41 is expressed in various tissues, including adipose tissue, enteroendocrine cells, the pancreas, and sympathetic ganglia.[1][4] Its activation has been linked to a range of physiological processes, including energy homeostasis, glucose metabolism, and immune responses, making it a promising therapeutic target for metabolic and inflammatory diseases.

GPR41 Target Identification

The initial identification of GPR41 as a receptor for SCFAs stemmed from "deorphanization" studies, where the endogenous ligands for a known orphan receptor were sought. This process typically involves screening a library of endogenous molecules against cells expressing the orphan receptor and monitoring for a functional response.

Key Identification Methods

-

Receptor Expression and Ligand Screening: GPR41 was identified by expressing the orphan receptor in a heterologous system (e.g., HEK293 cells) and then screening a library of potential ligands, including short-chain fatty acids.

-

Functional Readouts: The activation of the receptor was detected through functional assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

GPR41 Signaling Pathways

GPR41 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, it can also couple to the Gq pathway, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. Additionally, GPR41 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.

GPR41 signaling cascade.

GPR41 Target Validation

Target validation is the process of demonstrating that a molecular target is critically involved in a disease process and that modulation of the target is likely to have a therapeutic effect. For GPR41, this involves a combination of in vitro and in vivo studies.

In Vitro Validation

In vitro validation of GPR41 relies on a suite of cell-based assays to characterize the receptor's response to various ligands.

4.1.1. Key Experimental Assays

-

Calcium Mobilization Assay: Measures the increase in intracellular calcium following Gq pathway activation.

-

[³⁵S]GTPγS Binding Assay: A functional assay that measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. This is a direct measure of G protein activation.

-

cAMP Accumulation Assay: Measures the inhibition of cAMP production, which is indicative of Gi/o pathway activation.

4.1.2. Experimental Workflow: In Vitro Target Validation

In Vitro GPR41 Validation.

In Vivo Validation

In vivo validation is critical to understanding the physiological role of GPR41 and its potential as a drug target in a whole-organism context. The primary tool for this is the use of GPR41 knockout (KO) mouse models.

4.2.1. GPR41 Knockout Mouse Models

The generation of mice lacking a functional GPR41 gene allows researchers to study the effects of its absence on physiology and in disease models. Studies on GPR41 KO mice have revealed its role in energy expenditure, body fat content, and glucose homeostasis. However, some studies have reported conflicting phenotypes, which may be due to differences in genetic backgrounds or gut microbiota composition.

Phenotypic Characteristics of GPR41 Knockout Mice:

| Phenotype | Observation in GPR41 KO Mice | Reference |

| Body Composition | Increased body fat content in male mice. | |

| Energy Expenditure | Low energy expenditure in male mice. | |

| Glucose Metabolism | Impaired glucose tolerance. | |

| Gut Motility | Increased intestinal transit rate. | |

| Hormone Secretion | Reduced glucose-stimulated GLP-1 secretion. |

Quantitative Data for GPR41 Ligands

The potency of various ligands for GPR41 is typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀).

Potency of Endogenous Short-Chain Fatty Acids at GPR41:

| Ligand (SCFA) | EC₅₀ (µM) | Assay Type | Reference |

| Propionate | 2.1 | Not Specified | |

| Butyrate | ~500 | Not Specified | |

| Acetate | >1000 | Not Specified |

Note: EC₅₀ values can vary depending on the assay system and conditions used.

Synthetic GPR41 Ligands:

The development of synthetic agonists and antagonists with high selectivity for GPR41 over the closely related GPR43 is an active area of research. However, publicly available, well-characterized selective orthosteric ligands are limited. Allosteric modulators have been developed and are valuable tools for research.

Detailed Experimental Protocols

Calcium Mobilization Assay

This protocol is a general guideline for a fluorescence-based calcium mobilization assay.

-

Cell Preparation:

-

Seed HEK293 cells stably expressing GPR41 into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells/well.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an anion-transport inhibitor (e.g., probenecid).

-

Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.

-

Incubate for 1 hour at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of test compounds (agonists or antagonists) in an appropriate assay buffer.

-

-

Fluorescence Measurement:

-

Use a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm).

-

Establish a stable baseline fluorescence for 10-20 seconds.

-

For agonist testing, inject the compound and record the fluorescence signal for 60-120 seconds.

-

For antagonist testing, pre-incubate the cells with the test compound before adding a known GPR41 agonist at its EC₈₀ concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity over time.

-

Plot the data as a dose-response curve to determine EC₅₀ or IC₅₀ values.

-

[³⁵S]GTPγS Binding Assay

This protocol outlines the general steps for a [³⁵S]GTPγS binding assay using cell membranes.

-

Membrane Preparation:

-

Culture and harvest cells expressing GPR41.

-

Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the cell membranes, GDP, and the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

-

Termination and Filtration:

-

Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.

-

-

Detection:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS).

-

Plot the specific binding against the ligand concentration to calculate EC₅₀ and Emax values.

-

cAMP Accumulation Assay

This protocol is a general guideline for a competitive immunoassay to measure cAMP levels.

-

Cell Preparation:

-

Seed CHO cells stably expressing GPR41 into a 384-well plate.

-

-

Compound Treatment:

-

Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add the test compounds (agonists or antagonists).

-

For Gi-coupled receptors like GPR41, stimulate the cells with forskolin to induce cAMP production. The inhibitory effect of the GPR41 agonist on this forskolin-stimulated cAMP level is then measured.

-

-

Cell Lysis and Detection:

-

Lyse the cells and perform a competitive immunoassay using a commercial kit (e.g., HTRF or AlphaScreen). This typically involves the competition between cellular cAMP and a labeled cAMP conjugate for binding to a specific antibody.

-

-

Signal Measurement:

-

Read the plate on a compatible plate reader (e.g., for HTRF, measure the ratio of fluorescence at two different wavelengths).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples from the standard curve.

-

Plot the cAMP concentration against the ligand concentration to determine IC₅₀ values.

-

Conclusion

The identification and validation of GPR41 as a therapeutic target for metabolic and inflammatory diseases is a robust process that integrates cellular, molecular, and in vivo methodologies. This guide provides a foundational understanding of the key steps, from initial ligand identification to in-depth validation using knockout models and specific functional assays. The detailed protocols and signaling pathway diagrams serve as a practical resource for researchers aiming to further elucidate the role of GPR41 in health and disease and to develop novel therapeutics targeting this receptor. Continued research, particularly in the development of selective synthetic ligands, will be crucial for fully realizing the therapeutic potential of modulating GPR41 activity.

References

The Core Cellular Pathways Modulated by TG 41 (9-ING-41/Elraglusib): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TG 41, also known as 9-ING-41 or elraglusib, is a potent and selective, ATP-competitive small-molecule inhibitor of Glycogen Synthase Kinase-3β (GSK-3β).[1][2] GSK-3β is a constitutively active serine/threonine kinase that is a critical regulator of a wide array of cellular processes. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer, where it often promotes tumor cell survival, proliferation, and resistance to therapy.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

This compound exerts its biological effects primarily through the direct inhibition of GSK-3β.[1] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates. This leads to the modulation of several key signaling pathways that are aberrantly activated in cancer. The primary pathways affected include those involved in cell cycle regulation, apoptosis, and inflammation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Kinase and Cellular Potency of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GSK-3β) | 0.71 µM | In vitro kinase assay | |

| IC50 (Cell Growth) | 0.6 µM | HuP-T3 (Pancreatic Cancer) | |

| 1 µM | BxPC-3 (Pancreatic Cancer) | ||

| 5 µM | MiaPaCa-2 (Pancreatic Cancer) | ||

| ~1 µM | Various Lymphoma Cell Lines |

Table 2: Cellular Effects of this compound Treatment

| Effect | Concentration | Duration | Cell Line | Observations | Reference |

| Apoptosis Induction | 2, 4 µM | 48 hours | Neuroblastoma cells | Decrease in cell viability and induction of apoptosis. | |

| 5 µM | - | BxPC-3, HuP-T3 (Pancreatic) | Induction of apoptosis. | ||

| Cell Cycle Arrest | 1, 2 µM | 24 hours | Lymphoma cells | Potent cell cycle blockage. | |

| 10 µM | 24 hours | Bladder cancer cells | Cell cycle blockage at G2/M. | ||

| Autophagy Induction | 10 µM | 72 hours | Cancer cells | Increased expression of LC3. | |

| NF-κB Pathway Inhibition | 5 µM | 6-36 hours | BxPC3 (Pancreatic) | Decreased expression of the NF-κB target XIAP, leading to apoptosis. | |

| Downregulation of Anti-apoptotic Proteins | 25 µM | 96 hours | Bladder cancer cells | Decreased expression of Bcl-2 and XIAP. |

Modulated Signaling Pathways

GSK-3β Signaling and its Inhibition by this compound

GSK-3β is a key downstream effector in multiple signaling cascades, including the PI3K/Akt and Wnt/β-catenin pathways. In many cancers, GSK-3β is constitutively active and contributes to oncogenesis by phosphorylating and regulating the activity of numerous proteins involved in cell proliferation and survival. This compound directly inhibits this activity.

GSK-3β signaling and its inhibition by this compound.

Downstream Effects on NF-κB and Wnt/β-catenin Pathways

Inhibition of GSK-3β by this compound has profound effects on the NF-κB and Wnt/β-catenin signaling pathways. GSK-3β can promote the degradation of IκB, the inhibitor of NF-κB, thereby leading to NF-κB activation and the transcription of pro-survival genes. This compound, by inhibiting GSK-3β, can prevent IκB degradation and subsequently suppress NF-κB activity. Similarly, in the canonical Wnt pathway, GSK-3β is a key component of the β-catenin destruction complex. Inhibition of GSK-3β leads to the stabilization and nuclear translocation of β-catenin, which can have context-dependent effects on gene expression. However, in many cancers where other pathways are the primary drivers, the dominant effect of GSK-3β inhibition by this compound is the suppression of pro-survival signaling.

Downstream effects of this compound on key cellular processes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its effects on cellular pathways.

In Vitro GSK-3β Kinase Assay (Luminescence-Based)

This protocol is adapted from commercially available assays such as the ADP-Glo™ Kinase Assay.

-

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then utilized by luciferase to generate a luminescent signal that is proportional to GSK-3β activity.

-

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate peptide

-

ATP

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Set up the kinase reaction in a 25 µL final volume:

-

Add 5 µL of this compound or vehicle control (DMSO in buffer) to the appropriate wells.

-

Add 10 µL of a master mix containing the GSK-3β substrate peptide.

-

Add 5 µL of diluted GSK-3β enzyme.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

-

Convert ADP to ATP and generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis: The luminescent signal is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT or MTS-based)

-

Principle: These colorimetric assays measure the metabolic activity of viable cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye (MTT or MTS) to a colored formazan product that can be quantified by measuring its absorbance.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well clear plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control for the desired time period (e.g., 48 or 72 hours).

-

Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC₅₀ values for cell growth inhibition are determined from dose-response curves.

Western Blotting for Protein Expression and Phosphorylation

-

Principle: This technique is used to detect specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect the proteins of interest.

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-GSK3β (Ser9), anti-β-catenin, anti-XIAP, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells and determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal.

-

-

Data Analysis: Quantify the band intensities and normalize the levels of the protein of interest to a loading control (e.g., Actin or Tubulin).

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Principle: Flow cytometry is used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. For cell cycle analysis, a DNA-binding dye (e.g., propidium iodide) is used to quantify the DNA content of each cell. For apoptosis, fluorescently labeled Annexin V is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

-

Materials:

-

Treated and untreated cells

-

Propidium Iodide (PI) staining solution with RNase A (for cell cycle)

-

Annexin V-FITC and PI staining kit (for apoptosis)

-

Flow cytometer

-

-

Procedure (Cell Cycle):

-

Harvest and wash cells.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

-

Procedure (Apoptosis):

-

Harvest and wash cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the samples on a flow cytometer.

-

-

Data Analysis: The data is analyzed using appropriate software to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) or the percentage of apoptotic cells (Annexin V positive).

General experimental workflow for evaluating this compound.

Conclusion

This compound (9-ING-41/elraglusib) is a selective inhibitor of GSK-3β that modulates key cellular pathways involved in cancer cell proliferation, survival, and apoptosis. Its ability to interfere with oncogenic signaling, particularly the NF-κB pathway, provides a strong rationale for its development as an anticancer agent, both as a monotherapy and in combination with other cytotoxic agents. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GSK-3β inhibitors in preclinical and translational research settings.

References

Introduction to Celiac Disease and the Role of Transglutaminase 2

An In-depth Technical Guide on Transglutaminase 2 (TG2) Inhibition for Celiac Disease Research

This guide provides a comprehensive overview of the role of Transglutaminase 2 (TG2) in the pathogenesis of celiac disease and the therapeutic potential of its inhibition. It is intended for researchers, scientists, and drug development professionals working in the field.

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The immune response targets the small intestine, leading to inflammation, villous atrophy, and malabsorption. A key enzyme in the pathogenesis of celiac disease is tissue transglutaminase (TG2), which is the primary autoantigen of the disease[1].

TG2 is a calcium-dependent enzyme that, in the context of celiac disease, performs two crucial functions that contribute to the autoimmune response:

-

Deamidation of Gliadin Peptides: TG2 deamidates specific glutamine residues in gluten peptides, the main protein component of wheat. This process converts glutamine to glutamate, creating negatively charged epitopes that bind with high affinity to HLA-DQ2 or HLA-DQ8 molecules on antigen-presenting cells. This, in turn, triggers a potent T-cell mediated inflammatory response.

-

Cross-linking and Neo-epitope Formation: TG2 can also cross-link proteins. This cross-linking activity can lead to the formation of new antigenic epitopes ("neo-epitopes") that can further stimulate the immune system[1].

Given its central role in the disease mechanism, TG2 has emerged as a prime therapeutic target for the development of novel treatments for celiac disease.

ZED1227: A First-in-Class TG2 Inhibitor

ZED1227 is a selective, orally available, small-molecule inhibitor of TG2 that has been investigated in clinical trials for the treatment of celiac disease. It acts by covalently binding to the active site cysteine residue of TG2, thereby irreversibly inhibiting its enzymatic activity[2].

Quantitative Data for ZED1227

The following tables summarize key quantitative data for ZED1227, compiled from preclinical studies.

| Parameter | Value | Species | Reference Assay |

| IC | 53 nM | Human | In vitro transamidation assay with human TG2 |

| IC | 300 nM | Human | In vitro transamidation assay with human TG2 |

| Cell Permeability (Caco-2) | < 1 x 10^-6^ cm/s | - | Caco-2 cell monolayer assay |

Table 1: In Vitro Potency and Permeability of ZED1227.[2]

| Isoenzyme | Selectivity (fold vs. TG2) |

| Factor XIII (Plasma TG) | > 900-fold |

| Transglutaminase 1 (TG1) | > 900-fold |

| Transglutaminase 3 (TG3) | > 900-fold |

| Transglutaminase 6 (TG6) | 122-fold |

Table 2: Isoenzyme Selectivity of ZED1227.[2]

Signaling Pathways and Mechanism of Action

The mechanism of action of TG2 inhibitors like ZED1227 directly interferes with the initial steps of the gluten-induced autoimmune cascade in the small intestine.

Caption: Mechanism of TG2 inhibition in celiac disease.

Experimental Protocols

In Vitro TG2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human TG2.

Materials:

-

Recombinant human TG2

-

N,N-dimethyl casein (glutamine-donor substrate)

-

5-(biotinamido)pentylamine (amine-donor substrate)

-

Streptavidin-coated plates

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Test compound (e.g., ZED1227)

Procedure:

-

Coat streptavidin plates with the glutamine-donor substrate.

-

Pre-incubate recombinant human TG2 with varying concentrations of the test compound.

-

Initiate the transamidation reaction by adding the amine-donor substrate.

-

Incubate to allow for the incorporation of the biotinylated amine into the casein.

-

Wash the plates to remove unbound reagents.

-

Add HRP-conjugated anti-biotin antibody and incubate.

-

Wash the plates and add TMB substrate.

-

Measure the absorbance at a suitable wavelength to quantify the reaction product.

-

Calculate the IC

50value from the dose-response curve.

Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of a test compound.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

Test compound

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

-

Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).

-

Wash the cell monolayers with HBSS.

-

Add the test compound to the apical side of the monolayer.

-

Collect samples from the basolateral side at various time points.

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (P

app).

Caption: Drug discovery workflow for a TG2 inhibitor.

Conclusion

The inhibition of transglutaminase 2 represents a promising, targeted therapeutic strategy for celiac disease. By directly blocking the enzyme responsible for generating the immunogenic gluten peptides, TG2 inhibitors have the potential to prevent the downstream inflammatory cascade and subsequent intestinal damage. Compounds like ZED1227 have demonstrated potent and selective inhibition of TG2 in preclinical studies and have shown promise in early clinical trials. Further research and development in this area hold the potential to deliver a much-needed, non-dietary treatment for celiac disease.

References

An In-depth Technical Guide to the Discovery and History of Compound TG 41

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound TG 41, chemically identified as Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate, is a significant positive allosteric modulator of the GABA-A receptor. Its discovery marked a notable advancement in the exploration of novel therapeutics targeting the central nervous system. This document provides a comprehensive overview of the discovery, history, and foundational experimental characterization of this compound. It includes a summary of its pharmacological effects, detailed experimental protocols from its initial characterization, and a visualization of the relevant biological pathways and experimental workflows. All quantitative data has been compiled into structured tables for clarity and comparative analysis.

Introduction and Discovery

Compound this compound emerged from research focused on identifying novel modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the mammalian central nervous system. The discovery of this compound was first reported by Mascia M.P. and colleagues in a 2005 publication in the European Journal of Pharmacology. The research aimed to synthesize and characterize new compounds with the potential to allosterically modulate GABA-A receptor function, offering therapeutic possibilities for conditions such as anxiety, epilepsy, and insomnia.

This compound was identified as a potent positive allosteric modulator that enhances the effect of GABA on the receptor, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies its observed hypnotic effects.

Chemical Properties of this compound:

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate |

| Molecular Formula | C₁₈H₁₃BrCl₂N₂O₂ |

| Molecular Weight | 440.12 g/mol |

| CAS Number | 850339-33-2 |

Mechanism of Action: GABA-A Receptor Modulation

This compound functions as a positive allosteric modulator of the GABA-A receptor. It does not bind to the primary GABA binding site but to a distinct, allosteric site on the receptor complex. This binding induces a conformational change that increases the receptor's affinity for GABA and/or the efficacy of GABA-mediated channel opening. The result is an enhanced influx of chloride ions (Cl⁻) into the neuron, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability. This mechanism is central to the sedative and hypnotic effects of the compound.[1]

Caption: Signaling pathway of this compound at the GABA-A receptor.

Experimental Protocols

The initial characterization of this compound involved several key experiments to determine its pharmacological profile. The detailed methodologies for these experiments are outlined below.

Synthesis of this compound

The synthesis of Ethyl 2-(4-bromophenyl)-1-(2,4-dichlorophenyl)-1H-4-imidazolecarboxylate (this compound) is a multi-step process. While the seminal paper by Mascia et al. (2005) does not provide the full synthetic route, related imidazole carboxylate syntheses generally follow a common pathway.

General Protocol Outline:

-

Condensation: Reaction of an appropriately substituted amidine with an α-haloketone to form the imidazole ring structure.

-

N-Arylation: Attachment of the 2,4-dichlorophenyl group to the imidazole nitrogen.

-

Esterification: Formation of the ethyl ester at the carboxylate position.

-

Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Caption: Generalized synthetic workflow for this compound.

Radioligand Binding Assays

To assess the effect of this compound on ligand binding to the GABA-A receptor, competitive binding assays were performed using rat cerebral cortical membranes.

Protocol for [³H]GABA Binding:

-

Membrane Preparation: Cerebral cortices from adult rats are homogenized in a sucrose buffer and centrifuged to isolate the crude synaptosomal membrane fraction. The membranes are washed repeatedly to remove endogenous GABA.

-

Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [³H]GABA in a Tris-HCl buffer (pH 7.4) at 4°C.

-

Experimental Conditions: Parallel incubations are performed in the absence (total binding) and presence (non-specific binding) of an excess of unlabeled GABA. To test the effect of this compound, increasing concentrations of the compound (e.g., 0.001 to 10 µM) are added to the incubation mixture.

-

Assay Termination: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting. Specific binding is calculated by subtracting non-specific binding from total binding.

A similar protocol is used for [³H]Flunitrazepam binding , where [³H]Flunitrazepam is used as the radioligand to label the benzodiazepine binding site on the GABA-A receptor.

Electrophysiology in Xenopus Oocytes

The functional effect of this compound on GABA-A receptor-mediated currents was evaluated using the two-electrode voltage-clamp technique in Xenopus laevis oocytes.

Protocol:

-

Oocyte Preparation: Oocytes are harvested from female Xenopus laevis and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2L).

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).

-

Drug Application: The oocyte is perfused with a solution containing a sub-maximal concentration of GABA to elicit a baseline current. Subsequently, GABA is co-applied with various concentrations of this compound (e.g., 0.001 to 10 µM), and the change in the inward chloride current is recorded.

-

Data Analysis: The potentiation of the GABA-induced current by this compound is quantified and analyzed.

In Vivo Hypnosis Assay

The central nervous system depressant effect of this compound was assessed in vivo by measuring the loss of the righting reflex in rats.

Protocol:

-

Animal Preparation: Adult male rats are used for the study.

-

Drug Administration: this compound is dissolved in a suitable vehicle and administered intravenously (i.v.) at a specific dose.

-

Assessment of Hypnosis: Immediately following injection, the rat is placed on its back. The time to the loss of the righting reflex (the inability of the animal to right itself within a set time, e.g., 30 seconds) is recorded as the onset of hypnosis.

-

Duration of Hypnosis: The duration of hypnosis is measured as the time from the loss of the righting reflex until it is spontaneously regained.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial characterization of this compound.

Table 1: Effect of this compound on Radioligand Binding

| Assay | Concentration of this compound (µM) | Effect |

|---|---|---|

| [³H]GABA Binding | 0.001 - 10 | Concentration-dependent increase in specific binding |

| [³H]Flunitrazepam Binding | Not specified | Enhancement of binding |

Table 2: Functional Characterization of this compound in Xenopus Oocytes

| Receptor Subtype | Concentration of this compound (µM) | Effect on GABA-induced Cl⁻ Current |

|---|

| α1β2γ2L | 0.001 - 10 | Concentration-dependent increase in inward current |

Table 3: In Vivo Hypnotic Effects of this compound in Rats

| Dose (mg/kg, i.v.) | Onset of Hypnosis | Duration of Hypnosis |

|---|

| 5 | ~8 seconds | ~28 minutes |

Conclusion and Future Directions

Compound this compound is a potent positive allosteric modulator of the GABA-A receptor, demonstrating significant enhancement of GABAergic neurotransmission in vitro and clear hypnotic effects in vivo. The data from its initial discovery and characterization highlight its potential as a pharmacological tool for studying the GABA-A receptor and as a lead compound for the development of novel therapeutics for CNS disorders. Further research would be required to fully elucidate its subtype selectivity, pharmacokinetic and pharmacodynamic profiles, and its potential for clinical application. The detailed experimental protocols provided herein serve as a foundational guide for researchers investigating this compound and similar compounds.

References

Methodological & Application

Application Notes and Protocols for Mammalian Cell Culture in In Vitro Toxicity Testing

Introduction

These application notes provide a comprehensive overview of standard mammalian cell culture protocols relevant to in vitro toxicity testing. It is important to clarify that the Organisation for Economic Co-operation and Development (OECD) Test Guideline (TG) 41, more accurately TG 411, pertains to a "Subchronic Dermal Toxicity: 90-day Study" conducted in vivo (in living animals) and is not a cell culture-based (in vitro) protocol[1]. The OECD develops and publishes a wide range of Test Guidelines for assessing the potential effects of chemicals on human health and the environment, which are internationally recognized as standard methods[2][3]. These guidelines are continuously updated to incorporate scientific advancements, including a focus on the principles of Replacement, Reduction, and Refinement (3Rs) of animal testing[2][4].

While TG 411 is an in vivo method, the OECD has a robust program for developing and validating in vitro methods for toxicity testing. These in vitro assays are crucial for screening chemicals and understanding their mechanisms of action. This document provides detailed protocols for the fundamental cell culture techniques that form the basis of many in vitro toxicity studies.

Key Principles of Mammalian Cell Culture

Successful cell culture relies on maintaining a sterile environment and providing optimal conditions for cell growth outside of their native environment. This includes using appropriate growth media, maintaining a controlled atmosphere (temperature, humidity, CO2), and adhering to strict aseptic techniques to prevent contamination.

Data Presentation: Quantitative Parameters for Cell Culture

The following tables summarize key quantitative data for successful cell culture.

Table 1: Recommended Seeding Densities for Adherent Cell Cultures

| Cell Line Type | Seeding Density (cells/cm²) | Expected Confluency (70-80%) |

| Fast-growing (e.g., HeLa, HEK293) | 1.0 - 2.5 x 10⁴ | 2 - 3 days |

| Moderate-growing (e.g., A549, MCF-7) | 2.5 - 5.0 x 10⁴ | 3 - 5 days |

| Slow-growing (e.g., primary cells) | 5.0 - 1.0 x 10⁵ | 5 - 7 days |

Table 2: Common Reagents and Conditions for Cell Culture

| Parameter | Specification | Purpose |

| Incubator Temperature | 37°C | Optimal temperature for mammalian cell growth. |

| CO₂ Concentration | 5% | To maintain the pH of the culture medium. |

| Relative Humidity | >95% | To prevent evaporation of the culture medium. |

| Trypsin-EDTA Concentration | 0.05% - 0.25% | To detach adherent cells from the culture vessel. |

| Fetal Bovine Serum (FBS) | 5% - 20% | Provides essential growth factors and nutrients. |

| Cryopreservation Medium | 90% FBS, 10% DMSO | To protect cells during freezing. |

Experimental Protocols

Protocol 1: Aseptic Technique

All cell culture procedures must be performed in a Class II Biological Safety Cabinet (BSC) to maintain sterility.

-

Before starting, thoroughly spray the inside surfaces of the BSC with 70% ethanol and wipe with a sterile cloth.

-

Place all necessary sterile materials (flasks, pipettes, media, etc.) inside the cabinet, ensuring they are also wiped down with 70% ethanol.

-

Wear appropriate personal protective equipment (PPE), including a lab coat and sterile gloves.

-

Avoid passing non-sterile items over sterile items.

-

Open sterile containers only within the BSC.

-

After completion, remove all materials and wipe down the BSC with 70% ethanol.

Protocol 2: Thawing Cryopreserved Cells

-

Prepare a 37°C water bath.

-

Retrieve a cryovial of cells from liquid nitrogen storage.

-

Immediately place the lower half of the vial into the 37°C water bath.

-

Thaw the cells quickly (approximately 60-90 seconds) until only a small ice crystal remains.

-

Decontaminate the exterior of the vial with 70% ethanol.

-

In the BSC, carefully open the vial and transfer the cell suspension into a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

-

Aspirate the supernatant without disturbing the cell pellet.

-

Gently resuspend the cell pellet in a small volume (e.g., 5 mL) of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriately sized culture flask.

-

Gently rock the flask to ensure even distribution of the cells.

-

Place the flask in a humidified incubator at 37°C with 5% CO₂.

-

The following day, replace the medium to remove any remaining cryoprotectant and non-adherent cells.

Protocol 3: Subculturing (Passaging) Adherent Cells

-

Examine the cell culture under an inverted microscope to ensure it has reached the desired confluency (typically 70-80%).

-

Aspirate the spent culture medium from the flask.

-

Wash the cell monolayer with a sterile, phosphate-buffered saline (PBS) solution without calcium and magnesium to remove any residual serum. Aspirate the PBS.